5-Hydroxy Propafenone beta-D-Glucuronide

Description

Role in Propafenone Hepatic Metabolism Cascade

Propafenone undergoes extensive first-pass metabolism in the liver, with 5-hydroxy propafenone beta-D-glucuronide representing the terminal metabolite in its biotransformation pathway. The cascade begins with propafenone’s hydroxylation to 5-hydroxypropafenone, mediated primarily by cytochrome P450 2D6 (CYP2D6). This intermediate is subsequently conjugated with glucuronic acid via UGT enzymes, forming the water-soluble this compound, which facilitates renal excretion.

The metabolic sequence exhibits saturation kinetics at higher propafenone doses due to nonlinear pharmacokinetics in CYP2D6 extensive metabolizers. In vitro studies using human liver microsomes demonstrate that 5-hydroxypropafenone’s formation rate dictates the substrate availability for subsequent glucuronidation, creating a rate-limiting step in the overall detoxification process. Hepatic impairment significantly reduces systemic clearance of both propafenone and its metabolites, underscoring the liver’s central role in this pathway.

Cytochrome P450-Mediated Hydroxylation Precursor Reactions

CYP2D6 catalyzes the stereoselective 5-hydroxylation of propafenone with marked interindividual variability linked to genetic polymorphisms. The enzyme’s activity divides populations into extensive metabolizers (EMs) and poor metabolizers (PMs), with PMs exhibiting 3-fold longer propafenone elimination half-lives (17.2 ± 8.0 hr vs. 5.5 ± 2.1 hr) and 2.3-fold higher plasma concentrations.

| Parameter | Extensive Metabolizers | Poor Metabolizers |

|---|---|---|

| Elimination Half-life | 5.5 ± 2.1 hr | 17.2 ± 8.0 hr |

| Oral Clearance | 1115 ± 1238 mL/min | 264 ± 48 mL/min |

| 5-Hydroxypropafenone Detection | 90% | 0% |

The hydroxylation reaction follows Michaelis-Menten kinetics with an apparent Km of 11.6 mmol/L for propafenone in bovine liver microsomes. Competitive inhibition studies confirm CYP2D6’s specificity – coadministration with debrisoquine reduces 4-hydroxylation activity by 76% in EMs through shared substrate binding.

UGT Isoform-Specific Glucuronidation Mechanisms

UGT1A9 and UGT2B7 are the primary isoforms responsible for 5-hydroxypropafenone glucuronidation. Kinetic analyses reveal isoform-dependent efficiency:

- UGT1A9 : Km = 1.4 mmol/L, Vmax = 4.2 nmol/min/mg, pH optimum 7.5

- UGT2B7 : Km = 2.8 mmol/L, Vmax = 3.1 nmol/min/mg, pH optimum 8.0

The 2.1-fold lower Km of UGT1A9 compared to UGT2B7 indicates higher substrate affinity, positioning it as the dominant conjugating enzyme under physiological conditions. Molecular docking simulations suggest the beta-D-glucuronic acid moiety binds to a conserved histidine residue in UGT1A9’s active site, stabilizing the transition state. Genetic polymorphisms in UGT1A9 (UGT1A922) reduce glucuronidation capacity by 40% in variant carriers, introducing additional metabolic variability.

Interspecies Variability in Conjugation Pathways

Comparative studies across mammals reveal fundamental differences in 5-hydroxypropafenone glucuronidation efficiency:

| Species | Relative Activity (%) | Dominant UGT Isoform |

|---|---|---|

| Human | 100 | UGT1A9 |

| Dog | 82 | UGT2B31 |

| Rat | 45 | UGT2B2 |

| Bovine | 68 | UGT1A6 |

Canine models show 18% lower glucuronidation rates compared to humans due to UGT2B31’s reduced catalytic turnover. Bovine UGT1A6 demonstrates unexpected promiscuity in conjugating 5-hydroxypropafenone despite its evolutionary divergence from primate UGTs. These interspecies differences complicate translational extrapolation of preclinical pharmacokinetic data, particularly regarding metabolite accumulation thresholds.

Properties

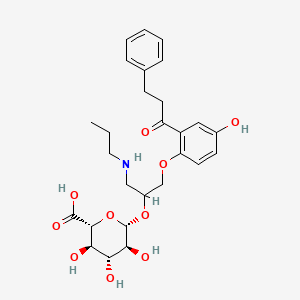

Molecular Formula |

C27H35NO10 |

|---|---|

Molecular Weight |

533.6 g/mol |

IUPAC Name |

(2R,3R,4R,5S,6S)-3,4,5-trihydroxy-6-[1-[4-hydroxy-2-(3-phenylpropanoyl)phenoxy]-3-(propylamino)propan-2-yl]oxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C27H35NO10/c1-2-12-28-14-18(37-27-24(33)22(31)23(32)25(38-27)26(34)35)15-36-21-11-9-17(29)13-19(21)20(30)10-8-16-6-4-3-5-7-16/h3-7,9,11,13,18,22-25,27-29,31-33H,2,8,10,12,14-15H2,1H3,(H,34,35)/t18?,22-,23-,24+,25-,27+/m1/s1 |

InChI Key |

QGIYOVIZJDIKHE-MMBRXNSWSA-N |

Isomeric SMILES |

CCCNCC(COC1=C(C=C(C=C1)O)C(=O)CCC2=CC=CC=C2)O[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)C(=O)O)O)O)O |

Canonical SMILES |

CCCNCC(COC1=C(C=C(C=C1)O)C(=O)CCC2=CC=CC=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O |

Origin of Product |

United States |

Preparation Methods

Enzymatic Synthesis of 5-Hydroxy Propafenone Beta-D-Glucuronide

The primary and most reliable method for preparing this compound involves enzymatic glucuronidation using UDP-glucuronyltransferase enzymes.

- Enzyme Source : Agarose-bound uridine 5'-diphospho (UDP)-glucuronyltransferase derived from bovine liver is employed as the biocatalyst.

- Substrate and Cofactor : The substrate 5-hydroxypropafenone is incubated with UDP-glucuronic acid, which serves as the glucuronic acid donor.

- Reaction Conditions :

- The reaction follows Michaelis-Menten kinetics up to substrate concentrations of 0.3 mmol/L for 5-hydroxypropafenone.

- The optimal pH for glucuronidation is between 7.5 and 8.0.

- The reaction is linear for up to 30 minutes and protein concentrations between 1 and 5 mg per assay.

- Kinetics : 5-Hydroxypropafenone shows a high affinity for the enzyme with a Km value of 1.4 mmol/L, indicating efficient glucuronidation compared to propafenone itself (Km = 11.6 mmol/L).

- Product Identification : The glucuronide product is confirmed by enzymatic hydrolysis, mass spectrometry, and chromatographic comparison with metabolites isolated from biological sources such as dog and human samples.

- Advantages : Use of agarose-bound UDP-glucuronyltransferase allows for efficient synthesis of glucuronides required for kinetic and pharmacological studies.

Analytical Preparation and Quantification Techniques

While enzymatic synthesis is the core preparation method, analytical techniques are essential for purification, quantification, and validation of this compound.

- Chromatographic Separation :

- A Thermo Betabasic C8 column (100 mm × 4.6 mm, 5 µm) is used for separation.

- Mobile phase: Methanol and Milli-Q water (80:20 v/v) with 0.1% formic acid.

- Flow rate: 1.0 mL/min with a 1:1 post-column splitter.

- Column temperature: Maintained at 40°C.

- Injection volume: 5 µL.

- Total run time: Approximately 3.5 minutes.

- Sample Extraction :

- Liquid-liquid extraction is performed using tertiary butyl methyl ether.

- Samples are treated with ammonia solution before extraction.

- Post-extraction, samples are dried under nitrogen at 50°C and reconstituted in mobile phase.

- Light-sensitive processing under monochromatic light prevents degradation.

- Mass Spectrometry Detection :

- Electrospray ionization in positive ion mode.

- Multiple reaction monitoring (MRM) transitions for 5-Hydroxypropafenone and its glucuronide are optimized.

- Quantification uses peak area ratios relative to internal standards (e.g., Propafenone D7).

- Calibration and Validation :

- Calibration curves for 5-Hydroxypropafenone range from 0.496 ng/mL to 504.079 ng/mL in plasma.

- Quality control samples at multiple concentrations ensure accuracy and precision.

- Instrumentation :

Summary Table of Preparation and Analytical Parameters

| Parameter | Details |

|---|---|

| Enzyme | Agarose-bound UDP-glucuronyltransferase (bovine liver) |

| Substrate | 5-Hydroxypropafenone |

| Cofactor | UDP-glucuronic acid |

| Reaction pH | 7.5 - 8.0 |

| Km for 5-Hydroxypropafenone | 1.4 mmol/L |

| Reaction time | Linear up to 30 minutes |

| Chromatographic column | Thermo Betabasic C8, 100 mm × 4.6 mm, 5 µm |

| Mobile phase | Methanol: Milli-Q water (80:20 v/v) + 0.1% formic acid |

| Flow rate | 1.0 mL/min (1:1 post-column splitter) |

| Column temperature | 40°C |

| Injection volume | 5 µL |

| Extraction solvent | Tertiary butyl methyl ether |

| Sample preparation | Ammonia solution treatment, liquid-liquid extraction, nitrogen drying |

| Mass spectrometry mode | Positive ion electrospray ionization (ESI) |

| MRM transitions (m/z) | 5-Hydroxypropafenone: 358.2 > 116.2 |

| Calibration range (plasma) | 0.496 ng/mL to 504.079 ng/mL |

Research Implications and Applications

The enzymatic preparation of this compound provides sufficient quantities of the metabolite for:

- Pharmacokinetic Studies : Understanding drug metabolism and clearance.

- Pharmacological Investigations : Assessing the activity of metabolites relative to parent compounds.

- Toxicological Evaluations : Evaluating safety profiles of drug metabolites.

- Analytical Method Development : Serving as reference standards for bioanalytical assays.

The described chromatographic and mass spectrometric methods enable rapid, sensitive, and reproducible quantification, facilitating clinical and research applications.

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy Propafenone beta-D-Glucuronide undergoes several types of chemical reactions, including:

Oxidation: The hydroxyl group can be further oxidized under specific conditions.

Reduction: The compound can undergo reduction reactions, although these are less common.

Substitution: The glucuronide moiety can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Various nucleophiles can be employed for substitution reactions.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be used for further pharmacological studies.

Scientific Research Applications

5-Hydroxy Propafenone beta-D-Glucuronide has several scientific research applications:

Chemistry: Used as a reference standard in analytical chemistry for the quantification of Propafenone metabolites.

Biology: Studied for its role in the metabolic pathways of Propafenone.

Medicine: Investigated for its pharmacokinetics and pharmacodynamics in the treatment of arrhythmias.

Industry: Utilized in the development of anti-arrhythmic drugs and in quality control processes.

Mechanism of Action

The mechanism of action of 5-Hydroxy Propafenone beta-D-Glucuronide involves its interaction with cardiac ion channels. It primarily affects the HERG (human ether-a-go-go-related gene) channels, which are responsible for the repolarization of the cardiac action potential . By inhibiting these channels, the compound helps in stabilizing the cardiac rhythm and preventing arrhythmias.

Comparison with Similar Compounds

Structural and Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|

| 5-OHP beta-D-Glucuronide | C27H35NO10 | 533.58 | Hydroxyl, glucuronide |

| Propafenone beta-D-Glucuronide | C27H35NO9 | 517.58 | Glucuronide |

| Bazedoxifene 5-β-D-Glucuronide | C36H42N2O9 | 646.73 | Glucuronide, estrogen modulator |

| 5-Hydroxy Tryptophol beta-D-Glucuronide | C16H19NNaO8 | 375.31 | Indole, glucuronide |

| 4-Hydroxy Propranolol β-D-Glucuronide | N/A | ~450 (estimated) | Naphthol, glucuronide |

Key Observations :

- 5-OHP-Glc differs from Propafenone-Glc by an additional hydroxyl group, increasing its molecular weight by 16 g/mol. This hydroxylation enhances polarity, likely improving renal clearance compared to the parent drug .

- Compared to Bazedoxifene-Glc (a selective estrogen receptor modulator metabolite), 5-OHP-Glc has a smaller molecular weight and lacks the steroid-like backbone, reflecting its distinct therapeutic target (cardiac ion channels vs. estrogen receptors) .

- 5-Hydroxy Tryptophol-Glc (a serotonin metabolite) has a simpler aromatic structure, emphasizing the role of glucuronidation in diverse metabolic pathways .

Pharmacokinetic and Enzymatic Properties

- Enzyme Affinity : UGT exhibits a 10-fold higher affinity for 5-OHP (Km = 1.4 mmol/L ) compared to PPF (Km = 11.6 mmol/L ), enabling efficient glucuronide synthesis .

- Distribution Volume : 5-OHP has a smaller distribution volume than PPF, contributing to its higher plasma concentrations and prolonged antiarrhythmic effects in vivo .

- Excretion : 5-OHP-Glc is a major urinary metabolite, whereas Valproic Acid-Glc () undergoes extensive hepatic metabolism, highlighting tissue-specific UGT activity .

Pharmacological Activity

| Compound | Antiarrhythmic Potency | Beta-Blocking Activity | Ca++-Antagonistic Effect |

|---|---|---|---|

| 5-OHP beta-D-Glucuronide | High (in vivo) | Weak | Moderate |

| Propafenone | Moderate | Strong | Weak |

| Flecainide | High | None | None |

Key Findings :

- Despite weaker beta-blocking effects in vitro, 5-OHP-Glc demonstrates stronger in vivo antiarrhythmic potency than PPF, likely due to reduced first-pass metabolism and optimized tissue distribution .

- Unlike Flecainide (), which lacks beta-blocking activity, 5-OHP-Glc retains partial ion channel modulation, offering a dual mechanism in arrhythmia management.

Q & A

Q. How can 5-hydroxy propafenone β-D-glucuronide be quantified in biological matrices, and what are the critical validation parameters?

A validated LC-MS/MS method is recommended for simultaneous quantification of propafenone, its metabolites (including 5-hydroxy propafenone β-D-glucuronide), and conjugates in plasma. Key parameters include:

- Chromatographic run time : 1.5 min for rapid analysis .

- Linear dynamic range : 5.11–1001.64 ng/mL for 5-hydroxy propafenone, with deuterated analogs (e.g., 5-hydroxy propafenone-d5 β-D-glucuronide) serving as internal standards to improve accuracy .

- Sample preparation : Protein precipitation with methanol or acetonitrile to isolate glucuronide conjugates while minimizing matrix interference .

Q. What is the pharmacological significance of 5-hydroxy propafenone β-D-glucuronide in propafenone metabolism?

5-Hydroxy propafenone β-D-glucuronide is a major Phase II metabolite formed via hepatic UGT-mediated glucuronidation. It contributes to propafenone’s excretion (~30% of total metabolites) and may retain partial sodium channel blockade activity, though its beta-blockade effects differ from the parent drug . Unlike the parent compound, glucuronidation reduces membrane permeability, limiting its direct cardiac electrophysiological impact .

Advanced Research Questions

Q. How can researchers address challenges in isolating and characterizing 5-hydroxy propafenone β-D-glucuronide diastereomers?

The glucuronide exists as a mixture of diastereomers due to stereochemical variability at the glucuronic acid linkage. Methodological strategies include:

- Chiral chromatography : Use of polysaccharide-based columns (e.g., Chiralpak IA) with mobile phases optimized for polar compounds (e.g., acetonitrile/ammonium acetate) .

- NMR spectroscopy : Comparative analysis of anomeric proton signals (δ 5.6–6.0 ppm) to distinguish α- and β-anomers .

- Deuterated analogs : Synthesizing isotopically labeled standards (e.g., 5-hydroxy propafenone-d5 β-D-glucuronide) to track stereospecific metabolic pathways .

Q. How do CYP2D6 polymorphisms influence the pharmacokinetics of 5-hydroxy propafenone β-D-glucuronide, and how can this variability be modeled experimentally?

CYP2D6 catalyzes the hydroxylation of propafenone to 5-hydroxy propafenone, a precursor to the glucuronide. Poor metabolizers (PMs) exhibit reduced 5-hydroxy metabolite formation, altering glucuronide ratios. Experimental approaches include:

- Genotype-stratified cohorts : Recruit CYP2D6*1 (extensive metabolizers) and *4/*5 (PMs) volunteers for pharmacokinetic studies .

- Quinidine co-administration : Inhibit CYP2D6 in extensive metabolizers to mimic PM phenotypes, enabling comparative analysis of glucuronide accumulation .

- Population PK modeling : Incorporate urinary glucuronide excretion data to predict dose adjustments for PMs .

Q. What experimental designs reconcile contradictory data on the pharmacodynamic equivalence of 5-hydroxy propafenone β-D-glucuronide and propafenone?

While 5-hydroxy propafenone exhibits sodium channel blockade comparable to propafenone, its beta-blockade potency is lower. To resolve discrepancies:

- In vitro electrophysiology : Use patch-clamp assays on transfected HEK293 cells expressing human cardiac sodium channels (Nav1.5) and β1-adrenoceptors .

- Microdosing studies : Administer trace doses of deuterated glucuronide (e.g., 5-hydroxy propafenone-d5 β-D-glucuronide) to assess direct cardiac effects without confounding parent drug interference .

- Metabolite-specific antibodies : Develop immunoassays to quantify free vs. conjugated metabolite levels in tissue homogenates .

Methodological Considerations

- Deuterated standards : Use 5-hydroxy propafenone-d5 β-D-glucuronide (MW 538.6) for isotopic dilution in mass spectrometry, ensuring precise quantification amid matrix effects .

- Storage conditions : Store glucuronide standards at -20°C to prevent hydrolysis; avoid freeze-thaw cycles .

- Regulatory compliance : Follow ICH M10 guidelines for bioanalytical method validation when quantifying glucuronides in clinical trials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.